molecular formula C13H18ClNO3 B14220149 5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride CAS No. 824951-47-5

5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride

Cat. No.: B14220149
CAS No.: 824951-47-5
M. Wt: 271.74 g/mol
InChI Key: WJFIRBIABYTJFG-UHFFFAOYSA-N
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Description

5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl It is known for its unique structure, which includes a formyl group attached to a phenyl ring, linked to a pentanoic acid chain via a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride typically involves the reaction of 2-formylphenylmethylamine with pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride is unique due to the presence of the formyl group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

824951-47-5

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

5-[(2-formylphenyl)methylamino]pentanoic acid;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c15-10-12-6-2-1-5-11(12)9-14-8-4-3-7-13(16)17;/h1-2,5-6,10,14H,3-4,7-9H2,(H,16,17);1H

InChI Key

WJFIRBIABYTJFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCC(=O)O)C=O.Cl

Origin of Product

United States

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